![molecular formula C13H20N2O4S B4772699 1-(butylsulfonyl)-4-(2-furoyl)piperazine](/img/structure/B4772699.png)
1-(butylsulfonyl)-4-(2-furoyl)piperazine
Overview
Description
1-(butylsulfonyl)-4-(2-furoyl)piperazine, also known as BBF1124, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBF1124 belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(butylsulfonyl)-4-(2-furoyl)piperazine is not fully understood. However, it has been proposed that 1-(butylsulfonyl)-4-(2-furoyl)piperazine exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. 1-(butylsulfonyl)-4-(2-furoyl)piperazine may also modulate the activity of other signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
1-(butylsulfonyl)-4-(2-furoyl)piperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(butylsulfonyl)-4-(2-furoyl)piperazine can reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating that it has antioxidant properties. 1-(butylsulfonyl)-4-(2-furoyl)piperazine has also been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are involved in the production of inflammatory mediators. In vivo studies have shown that 1-(butylsulfonyl)-4-(2-furoyl)piperazine can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(butylsulfonyl)-4-(2-furoyl)piperazine is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-(butylsulfonyl)-4-(2-furoyl)piperazine is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of 1-(butylsulfonyl)-4-(2-furoyl)piperazine is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(butylsulfonyl)-4-(2-furoyl)piperazine and its potential side effects.
Future Directions
There are several future directions for the study of 1-(butylsulfonyl)-4-(2-furoyl)piperazine. One area of research could be the development of new drugs based on the structure of 1-(butylsulfonyl)-4-(2-furoyl)piperazine for the treatment of neurodegenerative diseases and inflammatory disorders. Further studies are also needed to fully understand the mechanism of action of 1-(butylsulfonyl)-4-(2-furoyl)piperazine and its potential side effects. Additionally, the use of 1-(butylsulfonyl)-4-(2-furoyl)piperazine in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Scientific Research Applications
1-(butylsulfonyl)-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1-(butylsulfonyl)-4-(2-furoyl)piperazine has also been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. These properties make 1-(butylsulfonyl)-4-(2-furoyl)piperazine a promising candidate for the development of drugs for the treatment of neurodegenerative diseases and inflammatory disorders.
properties
IUPAC Name |
(4-butylsulfonylpiperazin-1-yl)-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-2-3-11-20(17,18)15-8-6-14(7-9-15)13(16)12-5-4-10-19-12/h4-5,10H,2-3,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCLPVKKGANNHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Butylsulfonyl)piperazin-1-yl](furan-2-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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